An In-depth Technical Guide to Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
An In-depth Technical Guide to Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate
This guide provides a comprehensive technical overview of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and applications.
Introduction: A Versatile Scaffold in Drug Discovery
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, particularly its (3S,4S)-enantiomer, is a valuable chiral synthetic intermediate. The piperidine ring is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1] The strategic placement of amino and methyl groups on the piperidine core, combined with the orthogonal protection offered by the tert-butoxycarbonyl (Boc) group, makes this compound a versatile scaffold for creating complex molecular architectures with specific three-dimensional orientations. These structural features are crucial for achieving high-affinity and selective interactions with biological targets.
The presence of both a primary amine and a Boc-protected secondary amine allows for selective functionalization, enabling the stepwise introduction of various substituents. This controlled chemical manipulation is paramount in the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is essential for its effective use in synthesis and process development.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₂N₂O₂ | [2] |
| Molecular Weight | 214.31 g/mol | [2] |
| CAS Number | 723308-59-6 ((3S,4S)-enantiomer) | [2][3] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |
| Solubility | Soluble in methanol and ethanol | [4] |
Note: The melting point of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is not consistently reported, suggesting it may be a low-melting solid or an oil at room temperature.
Stereoselective Synthesis: A Methodological Approach
The stereoselective synthesis of (3S,4S)-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is crucial for its application in chiral drug development. While multiple synthetic routes to substituted piperidines exist, a common strategy involves the diastereoselective reduction of a suitable precursor followed by the introduction of the amino group. The following protocol is a representative, plausible synthesis based on established methodologies for similar compounds.
Synthetic Workflow Overview
Caption: A plausible synthetic workflow for the target compound.
Experimental Protocol
Step 1: Stereoselective Reductive Amination of N-Boc-3-methyl-4-piperidone
This procedure utilizes a CBS catalyst for the asymmetric reduction of an intermediate oxime ether, a common strategy to install the desired stereochemistry.
-
Oxime Ether Formation: To a solution of N-Boc-3-methyl-4-piperidone (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude oxime.
-
Asymmetric Reduction: Dissolve the crude oxime in anhydrous tetrahydrofuran (THF) and cool the solution to -20 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in THF, followed by the slow, dropwise addition of borane-dimethyl sulfide complex (2.0 equivalents).
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -20 °C, allowing it to slowly warm to room temperature over 12-16 hours. Monitor the progress of the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Work-up and Purification: Remove the solvents under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield (3S,4S)-tert-butyl 4-amino-3-methylpiperidine-1-carboxylate.
Spectroscopic Characterization
The structural elucidation of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is confirmed through a combination of spectroscopic techniques. The following data are representative for the compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | m | 2H | -CH₂-N(Boc)- |
| ~3.0 | m | 1H | -CH-NH₂ |
| ~2.8 | m | 2H | -CH₂-N(Boc)- |
| ~1.8 | m | 1H | -CH(CH₃)- |
| ~1.6 | m | 2H | -CH₂-CH(NH₂)- |
| 1.45 | s | 9H | -C(CH₃)₃ |
| ~1.2 | br s | 2H | -NH₂ |
| 0.95 | d | 3H | -CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~155.0 | C=O (Boc) |
| ~79.5 | -C(CH₃)₃ |
| ~55.0 | -CH-NH₂ |
| ~45.0 | -CH₂-N(Boc)- |
| ~40.0 | -CH₂-N(Boc)- |
| ~35.0 | -CH(CH₃)- |
| ~30.0 | -CH₂-CH(NH₂)- |
| 28.5 | -C(CH₃)₃ |
| ~15.0 | -CH₃ |
Mass Spectrometry
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Electrospray Ionization (ESI-MS): Calculated for C₁₁H₂₃N₂O₂⁺ [M+H]⁺: 215.1754; Found: 215.1759.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3360 | N-H stretch (primary amine) |
| ~2970 | C-H stretch (aliphatic) |
| ~1685 | C=O stretch (Boc carbamate) |
| ~1420 | C-N stretch |
| ~1170 | C-O stretch |
Reactivity and Chemical Transformations
The chemical reactivity of tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is dictated by the primary amino group and the Boc-protected secondary amine.
Reactions of the Primary Amino Group
The primary amine at the C4 position is a versatile nucleophile and can undergo a wide range of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Deprotection of the Boc Group
The Boc protecting group is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions.[5] This allows for the selective deprotection of the piperidine nitrogen, which can then undergo further functionalization.
Caption: A typical Boc deprotection workflow.
Applications in Medicinal Chemistry
Substituted piperidines are privileged scaffolds in drug discovery due to their ability to introduce conformational constraint and improve pharmacokinetic properties. Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate serves as a key building block in the synthesis of various therapeutic agents.
-
CCR5 Antagonists: The 4-aminopiperidine motif is a core component of several C-C chemokine receptor type 5 (CCR5) antagonists, which are investigated for the treatment of HIV infection.
-
MCH-R1 Antagonists: Derivatives of 4-aminopiperidine have shown potent antagonist activity at the melanin-concentrating hormone receptor 1 (MCH-R1), a target for the treatment of obesity.
-
Kinase Inhibitors: The stereochemistry and functional handles of this building block make it suitable for incorporation into kinase inhibitors, where precise spatial arrangement of substituents is critical for binding to the ATP-binding pocket.
Safety and Handling
As a laboratory chemical, tert-butyl 4-amino-3-methylpiperidine-1-carboxylate should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. In case of skin contact, wash off with soap and plenty of water.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Tert-butyl 4-amino-3-methylpiperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of complex, chiral molecules in the field of drug discovery. Its unique combination of a stereochemically defined piperidine core, a reactive primary amine, and a readily cleavable Boc-protecting group provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is key to leveraging its full potential in the development of next-generation pharmaceuticals.
References
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Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters, 16(20), 5445-5450. [Link]
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Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3371-3374. [Link]
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Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
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CP Lab Chemicals. tert-butyl (3S, 4S)-4-amino-3-methylpiperidine-1-carboxylate, min 97%, 100 mg. [Link]
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ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
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PubChem. tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate. [Link]
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LookChem. tert-butyl (3S,4S)-4-amino-3-methylpiperidine-1-carboxylate CAS NO.723308-59-6. [Link]
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Appretech Scientific Limited. tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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CP Lab Chemicals. tert-butyl (3R, 4S)-3-amino-4-methylpiperidine-1-carboxylate, min 97%, 100 mg. [Link]
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Capot Chemical. MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. [Link]
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Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]
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